2-Bromo-4-chloro-6-fluorobenzotrifluoride
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Overview
Description
2-Bromo-4-chloro-6-fluorobenzotrifluoride is an organic compound with the molecular formula C7H2BrClF4. This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The trifluoromethyl group adds further complexity and reactivity to the molecule. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
The synthesis of 2-Bromo-4-chloro-6-fluorobenzotrifluoride typically involves multi-step organic reactions. One common method is the halogenation of a trifluoromethyl-substituted benzene derivative. The process may include:
Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.
Reaction Conditions: These reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) and are conducted under controlled temperatures to ensure selective substitution.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to maintain consistent reaction conditions and yield high-purity products
Chemical Reactions Analysis
2-Bromo-4-chloro-6-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different functional groups.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for nucleophilic substitution and potassium permanganate (KMnO4) for oxidation. .
Major Products: Products formed from these reactions include various substituted benzene derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of halogen atoms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzotrifluoride involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The presence of halogen atoms can enhance the compound’s ability to form strong interactions with biological molecules, affecting pathways related to cell signaling and metabolism
Comparison with Similar Compounds
2-Bromo-4-chloro-6-fluorobenzotrifluoride can be compared with other halogenated benzene derivatives:
Similar Compounds: Examples include 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene and 1-Bromo-3-chloro-5-fluorobenzene.
Uniqueness: The unique combination of bromine, chlorine, and fluorine atoms, along with the trifluoromethyl group, imparts distinct chemical and physical properties, making it valuable for specific applications
Properties
IUPAC Name |
1-bromo-5-chloro-3-fluoro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF4/c8-4-1-3(9)2-5(10)6(4)7(11,12)13/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCRFEYOZSOFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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